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Compound of Interest

Compound Name: 4-iodo-1H-indazole

Cat. No.: B1326386

CAS Number: 885522-11-2

This technical guide provides a detailed overview of 4-iodo-1H-indazole, a halogenated
heterocyclic compound of significant interest to researchers, scientists, and professionals in the
field of drug development and medicinal chemistry. While specific experimental data for this
compound is limited in publicly available literature, this document consolidates information on
its chemical properties, plausible synthetic routes, and potential biological significance by
leveraging data from closely related analogues and established chemical principles.

Chemical and Physical Properties

4-lodo-1H-indazole is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a
benzene ring fused to a pyrazole ring. The introduction of an iodine atom at the 4-position can
significantly influence the molecule's physicochemical properties and provides a handle for
further synthetic modifications.
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Property Value Source

CAS Number 885522-11-2 [1][2]

Molecular Formula C7HsIN2 [3]

Molecular Weight 244.03 g/mol [3]
Expected to be a solid at room

Appearance Inference
temperature.

Expected to be soluble in
Solubility common organic solvents like [4]
DMSO, DMF, and alcohols.

Melting Point Not available

Boiling Point Not available

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for 4-iodo-1H-indazole has not been
identified in the surveyed literature. However, several plausible synthetic strategies can be
proposed based on established methods for the synthesis and functionalization of the indazole
ring system.

Method 1: Direct lodination of 1H-Indazole

The most straightforward approach is the direct electrophilic iodination of 1H-indazole.
However, a primary challenge with this method is achieving regioselectivity for the C4 position,
as direct iodination can often lead to a mixture of iodinated isomers, with substitution potentially
occurring at other positions on the indazole core.

Experimental Protocol:

o Reaction Setup: To a solution of 1H-indazole in a suitable organic solvent (e.g.,
dichloromethane or N,N-dimethylformamide), add an aqueous solution of a base such as
sodium bicarbonate or potassium hydroxide.
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« lodination: A solution of iodine (I2) and a co-solvent like potassium iodide (KI) in water is
added dropwise to the mixture at room temperature. The reaction is stirred vigorously for a
specified period.

e Monitoring: The progress of the reaction should be monitored by thin-layer chromatography
(TLC).

o Work-up: Upon completion, the organic layer is separated. The aqueous layer is extracted
with the organic solvent. The combined organic layers are washed with an aqueous solution
of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The resulting crude product, likely a mixture of
isomers, would require purification by column chromatography on silica gel to isolate the 4-
iodo-1H-indazole isomer.

o Characterization: The purified product should be characterized by standard analytical
techniques, including *H NMR, 13C NMR, and mass spectrometry to confirm its structure and

purity.

Method 2: Sandmeyer Reaction

A more regioselective, multi-step approach involves the Sandmeyer reaction, starting from a 4-
amino-1H-indazole precursor.

Experimental Protocol:

o Synthesis of 4-Nitro-1H-indazole: 1H-indazole is nitrated using a mixture of nitric acid and
sulfuric acid to introduce a nitro group at the 4-position.

e Reduction to 4-Amino-1H-indazole: The 4-nitro-1H-indazole is then reduced to 4-amino-1H-
indazole, for example, using a reducing agent like tin(Il) chloride or through catalytic
hydrogenation.

o Diazotization: The 4-amino-1H-indazole is suspended in an aqueous solution of a non-
nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) and cooled to 0-5 °C. An
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aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium
salt.[5]

 lodination: A solution of potassium iodide in water is added to the cold diazonium salt
solution. The diazonium group is replaced by an iodine atom, yielding 4-iodo-1H-indazole.

[5]

 Purification: The product is then isolated and purified as described in Method 1.

Method 2: Sandmeyer Reaction
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Caption: Plausible synthetic workflows for 4-iodo-1H-indazole.

Biological Significance and Drug Development
Potential

The indazole scaffold is recognized as a "privileged structure” in medicinal chemistry, forming
the core of numerous biologically active compounds and approved drugs.[4] Indazole
derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-
inflammatory, and antimicrobial properties.[6][7]

While specific biological activity for 4-iodo-1H-indazole has not been extensively reported, the
introduction of a halogen atom, such as iodine, at the 4-position can significantly modulate a
molecule's pharmacokinetic and pharmacodynamic properties.[8] The iodine atom can also
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serve as a versatile synthetic handle for further modifications through cross-coupling reactions,
enabling the exploration of a broader chemical space for drug discovery.

Studies on other substituted indazole derivatives have demonstrated potent activity. For
instance, certain indazole-based compounds have been identified as potent inhibitors of
kinases like PLK4, which is a therapeutic target in cancer.[9] Furthermore, some 1H-indazole
derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an
attractive target for cancer immunotherapy.[10][11] The structure-activity relationship studies of
these compounds indicated that substitutions at the 4- and 6-positions of the indazole ring play
a crucial role in their inhibitory activity.[10]

Given these precedents, 4-iodo-1H-indazole represents a valuable building block for the
synthesis of novel therapeutic agents, particularly in oncology.

Potential Modulation of Signaling Pathways

Although no specific signaling pathways have been elucidated for 4-iodo-1H-indazole,
derivatives of the indazole scaffold are known to modulate key pathways implicated in cancer
progression. For example, some indazole derivatives have been shown to induce apoptosis in
cancer cells through the generation of reactive oxygen species (ROS) and the subsequent
activation of the mitochondrial apoptotic pathway.[1][12] This often involves the upregulation of
pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
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Potential Mechanism of Action of Indazole Derivatives
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Caption: Generalized signaling pathway for apoptosis induction by indazole derivatives.

Conclusion

4-lodo-1H-indazole is a chemical entity with considerable potential as a versatile intermediate
in organic synthesis and medicinal chemistry. While specific experimental data remains scarce,
its synthesis is achievable through established methodologies. The well-documented biological
importance of the indazole scaffold suggests that 4-iodo-1H-indazole could be a valuable
building block for the development of novel therapeutic agents. Further research is warranted
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to synthesize, characterize, and evaluate the biological activity of this compound to fully unlock

its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-lodo-1H-indazole: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1326386#cas-number-for-4-iodo-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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